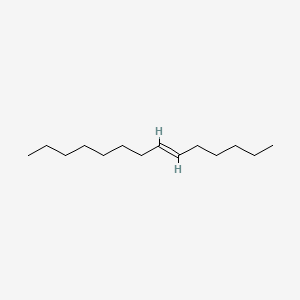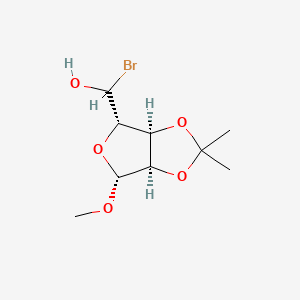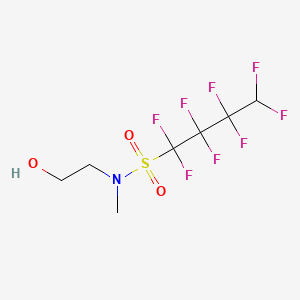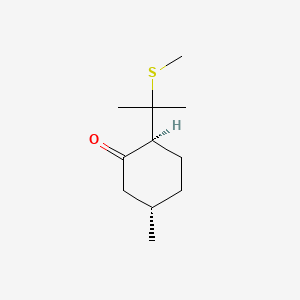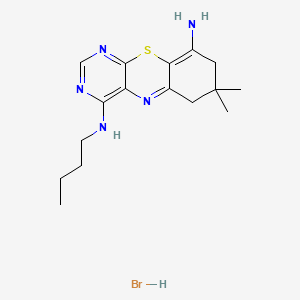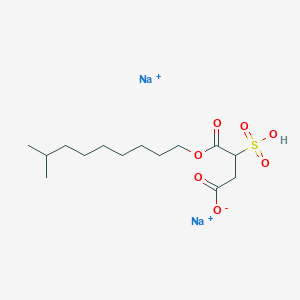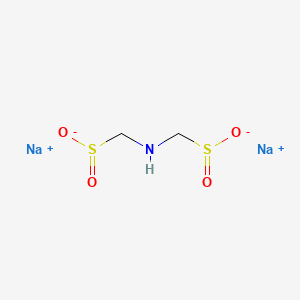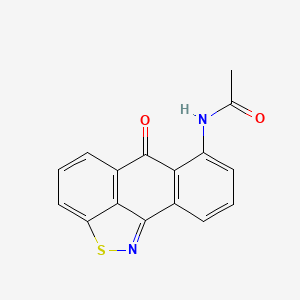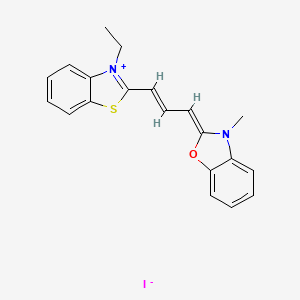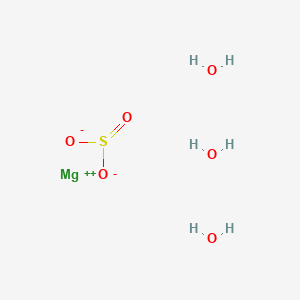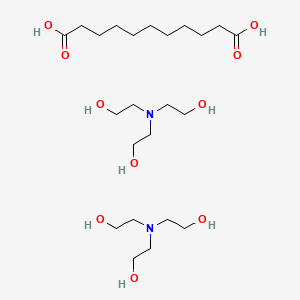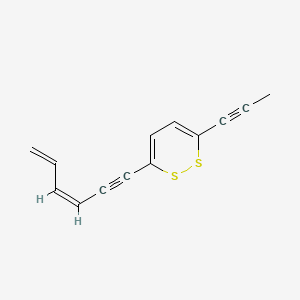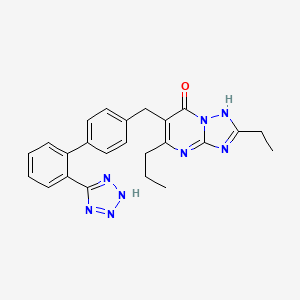
(1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 2-ethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pirimidin-7-ol, 2-etil-5-propil-6-((2'-(1H-tetrazol-5-il)(1,1'-bifenil)-4-il)metil)- es un complejo compuesto orgánico que pertenece a la clase de triazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y potenciales aplicaciones en química medicinal. La estructura única de este compuesto, que presenta múltiples anillos heterocíclicos y grupos funcionales, lo convierte en un tema de interés para los investigadores en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1,2,4)Triazolo(1,5-a)pirimidin-7-ol, 2-etil-5-propil-6-((2'-(1H-tetrazol-5-il)(1,1'-bifenil)-4-il)metil)- normalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del núcleo de triazolopirimidina, seguido de la introducción de los sustituyentes etil, propil y bifenil-tetrazol. Los reactivos comunes utilizados en estas reacciones incluyen hidrazina, aldehídos y varios catalizadores. Las condiciones de reacción a menudo involucran temperaturas controladas y niveles de pH para garantizar el rendimiento deseado del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizada se pueden emplear para mejorar la eficiencia. Los métodos de purificación como la cristalización, la cromatografía y la recristalización se utilizan comúnmente para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(1,2,4)Triazolo(1,5-a)pirimidin-7-ol, 2-etil-5-propil-6-((2'-(1H-tetrazol-5-il)(1,1'-bifenil)-4-il)metil)- puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.
Reducción: Reducción de grupos nitro a aminas.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción pueden variar dependiendo de la transformación deseada, con factores como la temperatura, el solvente y el catalizador jugando roles cruciales.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden llevar a la formación de varios derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, (1,2,4)Triazolo(1,5-a)pirimidin-7-ol, 2-etil-5-propil-6-((2'-(1H-tetrazol-5-il)(1,1'-bifenil)-4-il)metil)- puede estudiarse por sus potenciales interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.
Medicina
En medicina, este compuesto podría investigarse por sus potenciales propiedades terapéuticas. Sus características estructurales sugieren que puede tener actividad contra ciertas enfermedades o afecciones, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En aplicaciones industriales, este compuesto puede utilizarse en el desarrollo de nuevos materiales, catalizadores u otros productos que se benefician de sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (1,2,4)Triazolo(1,5-a)pirimidin-7-ol, 2-etil-5-propil-6-((2'-(1H-tetrazol-5-il)(1,1'-bifenil)-4-il)metil)- implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en diversas vías biológicas. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a cambios en su actividad y subsiguientes respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a (1,2,4)Triazolo(1,5-a)pirimidin-7-ol, 2-etil-5-propil-6-((2'-(1H-tetrazol-5-il)(1,1'-bifenil)-4-il)metil)- incluyen otras triazolopirimidinas y derivados de bifenilo. Algunos ejemplos incluyen:
- (1,2,4)Triazolo(1,5-a)pirimidin-7-ol derivados con diferentes sustituyentes alquilo o arilo.
- Compuestos de bifenil-tetrazol con diferentes grupos funcionales.
Singularidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y anillos heterocíclicos. Esta estructura imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
168152-69-0 |
|---|---|
Fórmula molecular |
C24H24N8O |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-ethyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N8O/c1-3-7-20-19(23(33)32-24(25-20)26-21(4-2)29-32)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-27-30-31-28-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,25,26,29)(H,27,28,30,31) |
Clave InChI |
NPHGXKIEIPZVQH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)N2C(=N1)N=C(N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


